600-Fold Rate Enhancement in Carbonyl Substitution: Ind₂Fe vs. Cp₂Fe Analogue
Carbonyl substitution in the indenyl complex π-C₉H₇Fe(CO)₂I proceeds via an SN1 mechanism and is faster than the analogous reaction of the cyclopentadienyl complex π-C₅H₅Fe(CO)₂I by a factor of approximately 600 at 95°C [1]. The tetrahydroindenyl complex π-C₉H₁₁Fe(CO)₂I reacts at a similar rate to the Cp analogue, demonstrating that the rate acceleration originates specifically from the aromatic six-membered ring interaction with the metal center, not from steric crowding [1]. DFT calculations confirm that the indenyl ligand produces a smaller HOMO-LUMO gap and a more accessible triplet state, resulting in a lower energy barrier for the spin crossover that facilitates dissociative substitution [2].
| Evidence Dimension | Carbonyl substitution reaction rate (SN1 mechanism) |
|---|---|
| Target Compound Data | π-C₉H₇Fe(CO)₂I: rate factor = 600 (relative to Cp analogue at 95°C) |
| Comparator Or Baseline | π-C₅H₅Fe(CO)₂I (Cp analogue): rate factor = 1 (baseline) |
| Quantified Difference | 600-fold rate enhancement for the indenyl complex |
| Conditions | Carbonyl substitution by SN1 mechanism at 95°C; tetrahydroindenyl control confirms electronic origin |
Why This Matters
For researchers designing dissociative ligand exchange reactions or catalytic cycles with a rate-limiting CO dissociation step, indenyl-iron complexes offer a quantitatively predictable and substantial kinetic advantage over Cp-based systems, enabling reactions that would be impractically slow with ferrocene-derived catalysts.
- [1] Hart-Davis, A.J., White, C., Mawby, R.J. Substitution reactions of indenyl and tetrahydroindenyl iron carbonyl complexes: A kinetic study. Inorganica Chimica Acta, 1972, 6, 157-160. View Source
- [2] Veiros, L.F., et al. Indenyl effect in dissociative reactions. Nucleophilic substitution in iron carbonyl complexes: a case study. Dalton Trans., 2011, 40, 11138-11146. View Source
